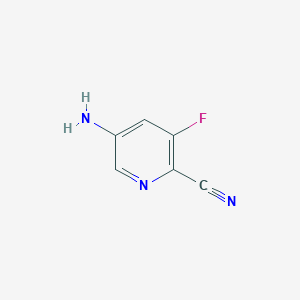

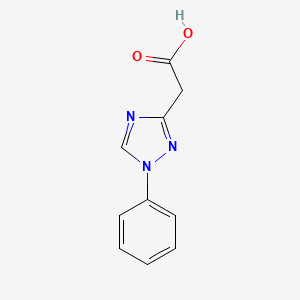

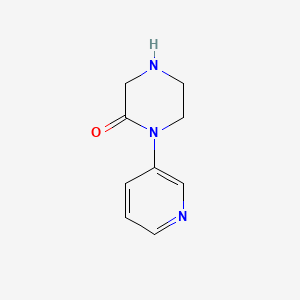

![molecular formula C9H12BrNOS B1343098 4-[(5-Bromothiophen-2-yl)methyl]morpholine CAS No. 364793-76-0](/img/structure/B1343098.png)

4-[(5-Bromothiophen-2-yl)methyl]morpholine

Descripción general

Descripción

4-[(5-Bromothiophen-2-yl)methyl]morpholine, also known as 4-Bromo-2-methylthiophene-morpholine, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. It is an important intermediate in the synthesis of various compounds, and its structure and reactivity have been studied extensively.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Interactions

Synthesis of Morpholine Derivatives

Morpholine derivatives, such as those created from 4-[(5-Bromothiophen-2-yl)methyl]morpholine, have been developed for inhibiting tumor necrosis factor alpha and nitric oxide. A notable study outlined a green synthetic method for producing these compounds, highlighting their importance in medicinal chemistry for potential therapeutic applications (Lei et al., 2017).

Structural Analysis

Research into the crystal structure of related compounds has provided insights into their potential uses. For example, the study of "4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole" revealed details about its molecular structure and potential interactions, which could inform further research into similar compounds (Geiger et al., 2014).

Antimicrobial Activities

New synthesis pathways have led to the development of morpholine conjugates showing promising antimicrobial activities. This includes the synthesis of novel morpholine conjugated benzophenone analogues, indicating the broad applicability of such compounds in combating microbial resistance (Al‐Ghorbani et al., 2017).

Applications in Material Science and Biochemistry

Material Science

The study of thiophene derivatives, related to the this compound structure, has shown their effectiveness as photostabilizers for materials like poly(vinyl chloride), suggesting their utility in improving the durability of polymers under UV radiation (Balakit et al., 2015).

Biochemical Research

Morpholine and its derivatives have been explored for their biochemical applications, including their roles as ligands in forming complexes with metals. This research provides a foundation for understanding the biochemical interactions and potential therapeutic applications of morpholine-based compounds (Ayeni & Egharevba, 2015).

Safety and Hazards

Propiedades

IUPAC Name |

4-[(5-bromothiophen-2-yl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNOS/c10-9-2-1-8(13-9)7-11-3-5-12-6-4-11/h1-2H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTAOCHKCUOJFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619995 | |

| Record name | 4-[(5-Bromothiophen-2-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364793-76-0 | |

| Record name | 4-[(5-Bromothiophen-2-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

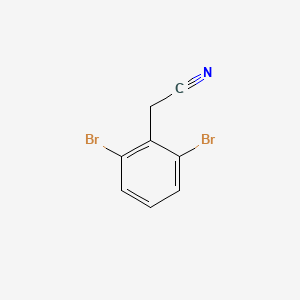

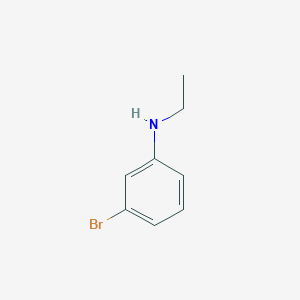

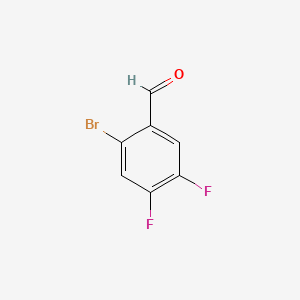

![8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1343041.png)

![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)